molecular formula C21H30N2O5 B3973145 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone;oxalic acid

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone;oxalic acid

Cat. No.: B3973145
M. Wt: 390.5 g/mol
InChI Key: BHCQNQZODNOGEZ-UHFFFAOYSA-N
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Description

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone;oxalic acid is a complex organic compound that features both azepane and piperidine moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone typically involves the reaction of azepane and piperidine derivatives under controlled conditions. One common method involves the use of piperidine and azepane in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction conditions often include specific temperatures and solvents to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Azepan-4-yl)piperidin-4-yl)methanol hydrochloride
  • 1-Azepanyl(4-piperidinyl)methanone

Uniqueness

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone stands out due to its unique combination of azepane and piperidine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-(azepan-1-yl)piperidin-1-yl]-2-phenylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.C2H2O4/c22-19(16-17-8-4-3-5-9-17)21-14-10-18(11-15-21)20-12-6-1-2-7-13-20;3-1(4)2(5)6/h3-5,8-9,18H,1-2,6-7,10-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCQNQZODNOGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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